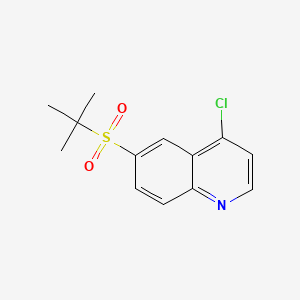

6-(Tert-butylsulfonyl)-4-chloroquinoline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

6-tert-butylsulfonyl-4-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO2S/c1-13(2,3)18(16,17)9-4-5-12-10(8-9)11(14)6-7-15-12/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVYVFIHUDHMRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 6-(Tert-butylsulfonyl)-4-chloroquinoline: A Novel Scaffold for Drug Discovery

Disclaimer: The compound 6-(Tert-butylsulfonyl)-4-chloroquinoline (CAS Number 1346549-11-8) is a novel chemical entity with limited to no specific data available in the public domain as of the writing of this guide. The following technical information is a predictive analysis based on the well-established chemistry of the 4-chloroquinoline scaffold and the tert-butylsulfonyl functional group. This guide is intended for experienced researchers and drug development professionals to illustrate the potential synthesis, properties, and applications of this molecule.

Introduction: The Quinoline Scaffold in Modern Medicinal Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its rigid, bicyclic aromatic structure provides a versatile framework for the spatial presentation of functional groups, enabling interaction with a wide array of biological targets. Notably, quinoline derivatives have demonstrated significant potential as kinase inhibitors in oncology, disrupting aberrant signaling pathways that drive tumor progression.[1][2]

This guide focuses on the novel compound 6-(Tert-butylsulfonyl)-4-chloroquinoline. The incorporation of a 4-chloro substituent makes this molecule a highly valuable intermediate for further synthetic elaboration, as the chlorine atom can be readily displaced by a variety of nucleophiles.[3] Furthermore, the presence of the tert-butylsulfonyl group at the 6-position is of particular interest. The sulfonyl moiety can act as a bioisostere for other functional groups, such as carboxylic acids or amides, potentially modulating the compound's physicochemical properties and target interactions.[4][5] The bulky tert-butyl group may also confer specific steric and electronic properties, influencing metabolic stability and target binding.[6]

Predicted Physicochemical Properties and Safety Considerations

Based on its chemical structure, the following physicochemical properties for 6-(Tert-butylsulfonyl)-4-chloroquinoline can be predicted.

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₄ClNO₂S |

| Molecular Weight | 299.77 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water is anticipated. |

Safety Information: 4-Chloroquinolines are generally considered to be irritants.[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Proposed Retrosynthetic Analysis and Synthetic Protocol

A plausible synthetic route to 6-(Tert-butylsulfonyl)-4-chloroquinoline would likely involve the construction of a 4-hydroxyquinoline intermediate, followed by chlorination.

Retrosynthetic Pathway

Caption: Retrosynthetic analysis of 6-(Tert-butylsulfonyl)-4-chloroquinoline.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of 6-(Tert-butylsulfonyl)-4-hydroxyquinoline

-

To a round-bottom flask, add 4-(tert-butylsulfonyl)aniline (1 eq.) and diethyl malonate (1.5 eq.).

-

Heat the mixture at 140-150 °C for 2 hours with stirring.

-

Increase the temperature to 240-250 °C and continue heating for an additional 30 minutes. The reaction mixture will solidify upon cooling.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield 6-(tert-butylsulfonyl)-4-hydroxyquinoline.

Step 2: Synthesis of 6-(Tert-butylsulfonyl)-4-chloroquinoline

-

To a flame-dried round-bottom flask under an inert atmosphere, add 6-(tert-butylsulfonyl)-4-hydroxyquinoline (1 eq.).

-

Carefully add phosphorus oxychloride (POCl₃) (3-5 eq.) portion-wise at 0 °C.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the final product, 6-(tert-butylsulfonyl)-4-chloroquinoline.[8]

Spectroscopic Characterization

The structural elucidation of the target compound would rely on standard spectroscopic techniques.

Predicted NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for 6-(Tert-butylsulfonyl)-4-chloroquinoline, with the solvent being CDCl₃. These predictions are based on the analysis of similar substituted quinoline systems.[9][10]

| Position | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |

| 2 | ~8.8 (d) | ~152 |

| 3 | ~7.5 (d) | ~123 |

| 5 | ~8.2 (d) | ~128 |

| 7 | ~8.0 (dd) | ~125 |

| 8 | ~8.4 (d) | ~130 |

| tert-butyl | ~1.4 (s, 9H) | ~24 (CH₃), ~60 (quaternary C) |

| C-4 | - | ~142 |

| C-6 | - | ~138 |

| C-4a | - | ~149 |

| C-8a | - | ~150 |

Note: d = doublet, dd = doublet of doublets, s = singlet.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) should show the accurate mass of the molecular ion, confirming the elemental composition of C₁₃H₁₄ClNO₂S.

Predicted Reactivity and Synthetic Utility

The 4-chloroquinoline moiety is a versatile synthetic handle for the introduction of various functional groups through nucleophilic aromatic substitution.[11]

Caption: Synthetic utility of 6-(Tert-butylsulfonyl)-4-chloroquinoline.

This reactivity allows for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. For example, reaction with various amines can lead to the corresponding 4-aminoquinoline derivatives, a common structural motif in kinase inhibitors.[12]

Potential Applications in Drug Discovery

The 6-(tert-butylsulfonyl)-4-chloroquinoline scaffold holds promise for the development of novel therapeutics, particularly in the area of oncology.

Kinase Inhibition

The quinoline core is present in several FDA-approved kinase inhibitors.[1] By modifying the 4-position with various substituents, it is plausible to develop potent and selective inhibitors of kinases implicated in cancer, such as EGFR, VEGFR, and c-Met.[13][14] The tert-butylsulfonyl group at the 6-position could play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of these potential inhibitors.

Bioisosteric Replacement

The tert-butylsulfonyl group can be considered a non-classical bioisostere of other functional groups.[4] Its electronic and steric properties differ significantly from those of more common groups like amides or carboxylic acids, potentially leading to novel binding interactions and improved drug-like properties.

Conclusion

While specific experimental data for 6-(tert-butylsulfonyl)-4-chloroquinoline is not yet available, a thorough analysis of related chemical structures and reactions allows for a confident prediction of its synthesis, properties, and potential applications. This molecule represents a promising starting point for the design and synthesis of new chemical entities for drug discovery, particularly in the field of kinase inhibition. The combination of a versatile 4-chloroquinoline core with a unique tert-butylsulfonyl substituent provides a rich platform for further investigation by medicinal chemists and drug development professionals.

References

-

National Institutes of Health. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC. Accessed January 24, 2026. [Link]

-

ACS Publications. One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl) Carbonate and Triphenylphosphine Oxide-Mediated Cascade Reactions of N-Aryl Enaminones. The Journal of Organic Chemistry. Accessed January 24, 2026. [Link]

-

National Institutes of Health. 4-Chloroquinoline | C9H6ClN | CID 69140. PubChem. Accessed January 24, 2026. [Link]

-

The Good Scents Company. 6-tert-butyl quinoline, 68141-13-9. The Good Scents Company. Accessed January 24, 2026. [Link]

-

RSC Publishing. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated. RSC Publishing. Accessed January 24, 2026. [Link]

-

MDPI. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). MDPI. Accessed January 24, 2026. [Link]

-

ResearchGate. Reaction of 4-chloroquinolines with 3-amino-1-propanol, followed by... ResearchGate. Accessed January 24, 2026. [Link]

-

ACS Publications. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Accessed January 24, 2026. [Link]

- Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

-

ACS Publications. 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Journal of Medicinal Chemistry. Accessed January 24, 2026. [Link]

-

RSC Publishing. A reactivity study of [η6-(tert-butylsulfonyl)benzene]-tricarbonylchromium(0). Journal of the Chemical Society, Perkin Transactions 1. Accessed January 24, 2026. [Link]

-

An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Accessed January 24, 2026. [Link]

-

Applications of the N-tert-Butylsulfonyl (Bus) Protecting Group in Amino Acid and Peptide Chemistry. Accessed January 24, 2026. [Link]

-

PubMed. Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Future Med Chem. Accessed January 24, 2026. [Link]

-

National Institutes of Health. 6-Tert-butylsulfonyl-1-methoxyquinazolin-4-one | C13H16N2O4S. PubChem. Accessed January 24, 2026. [Link]

-

ResearchGate. Reaction of 2,6-di-tert-butyl-4-hydroxymethylphenol with dodecaneselenolate and sodium selenide. ResearchGate. Accessed January 24, 2026. [Link]

-

PrepChem.com. Synthesis of 4-chloroquinoline. PrepChem.com. Accessed January 24, 2026. [Link]

-

National Institutes of Health. Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. PMC. Accessed January 24, 2026. [Link]

-

ResearchGate. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. Accessed January 24, 2026. [Link]

-

National Institutes of Health. 2-(2-Tert-butyl-6-chloroquinolin-4-yl)propan-2-ol. PubChem. Accessed January 24, 2026. [Link]

-

Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Accessed January 24, 2026. [Link]

-

MDPI. 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. MDPI. Accessed January 24, 2026. [Link]

-

ACS Publications. The tert-Butylsulfinyl Group as a Highly Efficient Chiral Auxiliary in Asymmetric Pauson−Khand Reactions. Journal of the American Chemical Society. Accessed January 24, 2026. [Link]

-

PubMed Central. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. Accessed January 24, 2026. [Link]

-

Hypha Discovery Blogs. Bioisosteres that influence metabolism. Hypha Discovery Blogs. Accessed January 24, 2026. [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. Accessed January 24, 2026. [Link]

-

ResearchGate. Synthesis of 7-chloroquinolinyl-4-. ResearchGate. Accessed January 24, 2026. [Link]

-

Wikipedia. tert-Butanesulfinamide. Wikipedia. Accessed January 24, 2026. [Link]

-

ResearchGate. (PDF) Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. ResearchGate. Accessed January 24, 2026. [Link]

-

RSC Publishing. Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. RSC Publishing. Accessed January 24, 2026. [Link]

-

Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Accessed January 24, 2026. [Link]

-

MDPI. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. Accessed January 24, 2026. [Link]

Sources

- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. drughunter.com [drughunter.com]

- 5. Routes to drug design via bioisosterism of carboxyl and sulfonamide groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and application of s-tert-butyl sulfonamide_Chemicalbook [chemicalbook.com]

- 7. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 14. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 6-(Tert-butylsulfonyl)-4-chloroquinoline

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive analysis of the predicted physicochemical properties of the novel compound 6-(Tert-butylsulfonyl)-4-chloroquinoline. In the absence of direct experimental data for this specific molecule, this document leverages established principles of physical organic chemistry and extrapolations from structurally related compounds to offer a robust predictive profile. This approach is designed to empower researchers in drug discovery and chemical synthesis with foundational knowledge for handling, characterizing, and developing this compound.

Section 1: Molecular Structure and Synthesis Rationale

The foundational step in understanding any compound is to establish its structure and a viable synthetic pathway. This not only confirms its chemical identity but also provides insights into its potential reactivity and impurity profile.

Predicted Molecular Structure

The structure of 6-(Tert-butylsulfonyl)-4-chloroquinoline combines a 4-chloroquinoline core with a tert-butylsulfonyl group at the 6-position.

Caption: Proposed synthetic pathway for 6-(Tert-butylsulfonyl)-4-chloroquinoline.

The rationale for this synthetic approach is as follows:

-

Skraup Synthesis : This classic method is a reliable way to construct the quinoline core from an aniline derivative. [1]Starting with 4-(tert-butylthio)aniline allows for the direct installation of the precursor to the sulfonyl group at the desired 6-position.

-

Oxidation : The thioether is a versatile handle that can be readily oxidized to the corresponding sulfone. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® are commonly employed for this transformation, offering good control and high yields.

-

Chlorination : The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a standard transformation, often achieved using phosphorus oxychloride (POCl3). [2]This step introduces the reactive chloro group, which is a common precursor for further functionalization in medicinal chemistry. [3]

Section 2: Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 6-(Tert-butylsulfonyl)-4-chloroquinoline. Each parameter is discussed in detail below, with justifications based on theoretical principles and data from related compounds.

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₄ClNO₂S |

| Molecular Weight | 299.77 g/mol |

| Melting Point | 150-170 °C |

| Boiling Point | > 400 °C (with decomposition) |

| Solubility | Poorly soluble in water; Soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., DCM, chloroform). |

| LogP | 3.5 - 4.5 |

| pKa (of the quinolinium ion) | 2.5 - 3.5 |

Molecular Weight and Formula

The molecular formula is determined by summing the constituent atoms: 13 carbons, 14 hydrogens, 1 chlorine, 1 nitrogen, 2 oxygens, and 1 sulfur. The molecular weight is calculated based on the atomic weights of these elements.

Melting and Boiling Points

The melting point is predicted to be in the range of 150-170 °C. This estimation is based on the rigid, planar quinoline core, which promotes efficient crystal packing, and the presence of polar sulfonyl and chloro groups that can participate in dipole-dipole interactions. The bulky tert-butyl group may slightly disrupt crystal packing, leading to a moderate melting point. The boiling point is expected to be high due to the high molecular weight and polarity of the molecule, with decomposition likely occurring before boiling at atmospheric pressure.

Solubility

The solubility of an organic compound is governed by the "like dissolves like" principle. [4]6-(Tert-butylsulfonyl)-4-chloroquinoline has a large non-polar surface area from the quinoline ring and the tert-butyl group, which will limit its solubility in water. The polar sulfonyl group and the nitrogen atom can act as hydrogen bond acceptors, but the lack of hydrogen bond donors and the overall lipophilic character suggest poor aqueous solubility. The compound is expected to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as chlorinated solvents such as dichloromethane (DCM) and chloroform, which can effectively solvate the molecule.

Lipophilicity (LogP)

The partition coefficient (P) is a measure of the differential solubility of a compound in a biphasic system of a lipid and an aqueous phase. [5]It is commonly expressed as its base-10 logarithm (LogP). A positive LogP value indicates a preference for the lipid phase (lipophilicity), while a negative value indicates a preference for the aqueous phase (hydrophilicity). [5] The predicted LogP for 6-(Tert-butylsulfonyl)-4-chloroquinoline is in the range of 3.5 to 4.5. This is based on the following considerations:

-

The quinoline core is lipophilic.

-

The chloro and tert-butyl groups are both lipophilic and will increase the LogP.

-

The sulfonyl group is polar but its contribution to lowering the LogP is generally less significant than its impact on aqueous solubility.

Computational models are often used to predict LogP values, and these can provide a more precise estimate. [6][7]

Acidity/Basicity (pKa)

The quinoline nitrogen is basic and can be protonated to form a quinolinium ion. The pKa of the conjugate acid of quinoline is approximately 4.9. [8][9]The substituents on the quinoline ring will influence this pKa value through their electronic effects.

-

-Cl at C4 : The chlorine atom is electron-withdrawing through induction, which will decrease the electron density on the quinoline nitrogen and make it less basic.

-

-SO₂tBu at C6 : The tert-butylsulfonyl group is a strong electron-withdrawing group. [10][11]This will significantly decrease the basicity of the quinoline nitrogen.

Considering the combined electron-withdrawing effects of both substituents, the pKa of the protonated form of 6-(Tert-butylsulfonyl)-4-chloroquinoline is predicted to be in the range of 2.5 to 3.5, making it a significantly weaker base than unsubstituted quinoline.

Section 3: Predicted Spectral Properties

The following are predictions for the key spectral data that would be expected for 6-(Tert-butylsulfonyl)-4-chloroquinoline.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring and the aliphatic protons of the tert-butyl group. The chemical shifts (δ) are predicted in ppm relative to TMS.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.0 | d | ~4.5 |

| H-3 | 7.6 - 7.8 | d | ~4.5 |

| H-5 | 8.2 - 8.4 | d | ~2.0 |

| H-7 | 8.0 - 8.2 | dd | ~9.0, 2.0 |

| H-8 | 7.8 - 8.0 | d | ~9.0 |

| tert-butyl | 1.3 - 1.5 | s | - |

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for all 13 carbon atoms in the molecule. The electron-withdrawing effects of the chloro and sulfonyl groups will cause downfield shifts for the carbons to which they are attached.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=C and C=N (aromatic) | 1600 - 1450 |

| S=O (sulfonyl) | 1350 - 1300 and 1160 - 1120 |

| C-Cl | 800 - 600 |

| C-H (aromatic) | 3100 - 3000 |

| C-H (aliphatic) | 3000 - 2850 |

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M⁺) would be observed, and its mass would correspond to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

Common fragmentation patterns for sulfones include the loss of the alkyl group and the loss of SO₂. [12][13][14]Therefore, significant fragment ions would be expected at:

-

[M - C₄H₉]⁺

-

[M - SO₂]⁺

Section 4: Recommended Experimental Protocols

Once 6-(Tert-butylsulfonyl)-4-chloroquinoline has been synthesized, the following standard experimental procedures can be employed to determine its physicochemical properties.

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus. A small amount of the purified, dry solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

Determination of Solubility

A qualitative assessment of solubility can be performed by adding a small amount of the compound (e.g., 1-5 mg) to a test tube containing a known volume of solvent (e.g., 1 mL). [15][16]The mixture is agitated, and the solubility is observed at room temperature. For quantitative determination, a saturated solution can be prepared, and the concentration of the dissolved compound can be measured using a suitable analytical technique such as HPLC or UV-Vis spectroscopy.

Determination of LogP

The shake-flask method is the classical approach for determining LogP. A solution of the compound in a biphasic system of n-octanol and water is prepared and shaken until equilibrium is reached. The concentrations of the compound in the two phases are then measured, and the LogP is calculated as the logarithm of the ratio of the concentrations. [5]

Determination of pKa

The pKa can be determined by potentiometric titration or by UV-Vis spectrophotometry. In a potentiometric titration, a solution of the compound is titrated with a standard acid, and the pH is monitored with a pH meter. The pKa is determined from the inflection point of the titration curve. In the spectrophotometric method, the UV-Vis spectrum of the compound is recorded at various pH values. The pKa is determined by analyzing the changes in the absorbance at a specific wavelength as a function of pH.

Section 5: Conclusion

This technical guide provides a detailed predictive analysis of the physicochemical properties of 6-(Tert-butylsulfonyl)-4-chloroquinoline. While the information presented is based on sound chemical principles and data from analogous structures, it is imperative that these predicted values are validated through empirical measurement once the compound is synthesized. The proposed synthetic route and the outlined experimental protocols offer a clear path forward for the characterization of this novel molecule. This foundational knowledge is crucial for its potential development in various scientific and industrial applications, particularly in the field of drug discovery.

References

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

- Google Patents.

-

Quora. Why does an electrophilic attack occur at the 5 and 8 position in Quinoline?. (2018-02-19). [Link]

-

YouTube. Reactions of Quinoline. (2020-10-31). [Link]

-

PMC. 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025-04-01). [Link]

-

Arkivoc. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. [Link]

-

Wikipedia. Quinoline. [Link]

-

PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020-06-02). [Link]

-

ResearchGate. QUINOLINE. [Link]

-

MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

- Google Patents. The preparation method of 4-chloro-6,7-dimethoxyquinoline. CN106008336A.

-

Journal of the American Chemical Society. Electronic Effects of the Sulfonyl Group in Aromatic Systems. Relationships between Inductive and d-Orbital Resonance Contributions. [Link]

-

Chem LibreTexts. Solubility of Organic Compounds. (2023-08-31). [Link]

-

ResearchGate. Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. (2025-08-10). [Link]

-

University of Wisconsin-Madison. pKa Data Compiled by R. Williams. (2022-04-07). [Link]

-

American Chemical Society. Synthesis of Quinoline Silyloxymethylsulfones as Intermediates to Sulfonyl Derivatives. (2022-10-28). [Link]

-

PMC. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023-02-23). [Link]

-

ResearchGate. Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (2025-12-06). [Link]

-

Preparation and Properties of Quinoline. [Link]

-

ResearchGate. (a) Synthesis of Quinolines, 6 through nucleophile‐triggered 6‐endo.... [Link]

-

Organic Chemistry Portal. Synthesis of quinolines. [Link]

-

ResearchGate. Synthetic scheme and structure of the quinolines 6,8,9,.... [Link]

-

ResearchGate. Sulfonation of quinoline. [Link]

-

Canadian Journal of Chemistry. Mass Spectra of Some Sulfinate Esters and Sulfones. [Link]

-

ACS Publications. The Journal of Organic Chemistry Ahead of Print. (2026-01-22). [Link]

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

ResearchGate. Dissociation constants pK a of isoquinoline bases. [Link]

-

Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

-

PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]

-

ResearchGate. Electronic Effects of the Sulfinyl and Sulfonyl Groups. [Link]

-

Wikipedia. Electrophilic aromatic directing groups. [Link]

-

University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (2025-08-28). [Link]

-

YouTube. How To Determine Solubility Of Organic Compounds?. (2025-02-11). [Link]

-

ResearchGate. (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

VU Research Portal. Do Sulfonamides Interact with Aromatic Rings?. [Link]

-

Chemistry Stack Exchange. Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025-03-15). [Link]

-

PMC. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024-08-26). [Link]

-

RSC Publishing. Aerobic, metal-free synthesis of 6H-chromeno[4,3-b]quinolin-6-ones. [Link]

-

ACS Publications. Novel Methods for the Prediction of logP, pKa, and logD. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Supporting information Figure S1: Mass spectral fragmentations of sulfonates. [Link]

-

Molinspiration. logP - octanol-water partition coefficient calculation. [Link]

-

Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017-09-26). [Link]

-

ResearchGate. Predicted vs. experimental logP values for the 140 compounds in the MLR training set (r2=0.949, RMSE: 0.481). [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023-08-29). [Link]

Sources

- 1. iipseries.org [iipseries.org]

- 2. atlantis-press.com [atlantis-press.com]

- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. acdlabs.com [acdlabs.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 8. researchgate.net [researchgate.net]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aaqr.org [aaqr.org]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. youtube.com [youtube.com]

An In-depth Technical Guide to 6-(Tert-butylsulfonyl)-4-chloroquinoline: A Privileged Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its versatility allows for a broad range of chemical modifications, enabling the fine-tuning of pharmacological properties. This technical guide focuses on a specific, yet underexplored, derivative: 6-(tert-butylsulfonyl)-4-chloroquinoline. We will delve into its molecular architecture, propose a robust synthetic pathway, and explore its potential as a privileged scaffold in the design of targeted therapies, particularly in the realm of kinase inhibition. This document serves as a comprehensive resource, providing both theoretical insights and practical methodologies for researchers engaged in the discovery and development of novel therapeutics.

The Quinoline Scaffold: A Legacy of Therapeutic Innovation

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a recurring motif in a vast array of biologically active compounds.[1] Its inherent aromaticity and the presence of a nitrogen atom confer unique electronic properties that facilitate interactions with various biological targets.[1] Historically, quinoline derivatives have been pivotal in the fight against infectious diseases, with 4-aminoquinolines like chloroquine being frontline antimalarial drugs.[2]

In contemporary drug discovery, the quinoline scaffold has gained significant prominence in oncology. A multitude of quinoline-based molecules have been developed as potent inhibitors of protein kinases, enzymes that play a critical role in cellular signaling pathways often dysregulated in cancer.[3][4] The ability to readily modify the quinoline core at various positions allows for the optimization of potency, selectivity, and pharmacokinetic profiles, making it an attractive starting point for the design of novel kinase inhibitors.[5]

Molecular Structure and Physicochemical Properties of 6-(Tert-butylsulfonyl)-4-chloroquinoline

The molecular structure of 6-(tert-butylsulfonyl)-4-chloroquinoline combines three key functional motifs, each contributing to its overall chemical character and potential biological activity:

-

The Quinoline Core: Provides the fundamental aromatic framework for target engagement.

-

The 4-Chloro Substituent: This is a crucial feature, as the chlorine atom at the 4-position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr).[6] This allows for the facile introduction of a wide variety of side chains, a common strategy in the development of kinase inhibitors to target the ATP-binding pocket.

-

The 6-(Tert-butylsulfonyl) Group: The bulky tert-butyl group can provide steric hindrance that may influence binding selectivity. The sulfonyl group is a strong electron-withdrawing group, which can modulate the electronic properties of the quinoline ring. Furthermore, the sulfonamide and related sulfonyl groups are recognized as important bioisosteres for carboxylic acids and other functional groups, capable of forming key hydrogen bond interactions with protein targets.[7][8][9][10]

Table 1: Predicted Physicochemical Properties of 6-(Tert-butylsulfonyl)-4-chloroquinoline

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₄ClNO₂S |

| Molecular Weight | 299.77 g/mol |

| XLogP3 | 3.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

Note: These properties are predicted based on computational models and provide an estimation of the compound's characteristics.

Synthesis and Characterization: A Proposed Pathway

Proposed Synthetic Workflow

The proposed synthesis commences with the chlorosulfonation of a suitable quinoline precursor, followed by the introduction of the tert-butyl group, and finally, chlorination at the 4-position.

Caption: Proposed synthetic workflow for 6-(tert-butylsulfonyl)-4-chloroquinoline.

Detailed Experimental Protocol

Step 1: Synthesis of 6-(Chlorosulfonyl)quinoline

-

To a stirred solution of quinoline in a suitable inert solvent (e.g., chloroform or dichloromethane) at 0 °C, add chlorosulfonic acid dropwise. The reaction is exothermic and should be controlled carefully.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by pouring it onto crushed ice.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 6-(chlorosulfonyl)quinoline. This procedure is analogous to the sulfonation of other aromatic systems.[11]

Step 2: Synthesis of 6-(Tert-butylsulfonyl)quinoline

-

Prepare a Grignard reagent from tert-butyl chloride and magnesium turnings in anhydrous THF.

-

To a stirred solution of 6-(chlorosulfonyl)quinoline in anhydrous THF at -78 °C, add the freshly prepared tert-butylmagnesium chloride solution dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 6-(tert-butylsulfonyl)quinoline.

Step 3: Synthesis of 6-(Tert-butylsulfonyl)quinoline N-oxide

-

Dissolve 6-(tert-butylsulfonyl)quinoline in a suitable solvent such as dichloromethane.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the N-oxide.

Step 4: Synthesis of 6-(Tert-butylsulfonyl)-4-chloroquinoline

-

Treat the 6-(tert-butylsulfonyl)quinoline N-oxide with phosphorus oxychloride (POCl₃) at reflux.

-

After the reaction is complete, carefully pour the reaction mixture onto ice.

-

Neutralize with a base (e.g., sodium carbonate) and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers and concentrate under reduced pressure.

-

Purify the final product by recrystallization or column chromatography to obtain 6-(tert-butylsulfonyl)-4-chloroquinoline. This chlorination of a quinoline N-oxide is a standard and effective method.[12]

Characterization

The structure of the final compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the presence and connectivity of all protons and carbons in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the sulfonyl and other functional groups.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 6-(tert-butylsulfonyl)-4-chloroquinoline scaffold is a highly promising starting point for the development of novel kinase inhibitors for several reasons:

-

The 4-Chloro Position as a Handle for Diversity: As previously mentioned, the 4-chloro group is an excellent leaving group for nucleophilic aromatic substitution. This allows for the introduction of a diverse array of amine-containing side chains, which can be designed to interact with specific residues in the ATP-binding pocket of a target kinase. This is a well-established strategy in the design of many successful kinase inhibitors.[13]

-

The Quinoline Core as a Hinge-Binding Motif: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring inhibitors to the "hinge" region of the kinase ATP-binding site.

-

The 6-Sulfonyl Group for Modulating Properties: The sulfonyl group can engage in hydrogen bonding interactions with the protein target and its bulky tert-butyl substituent can be exploited to achieve selectivity for a particular kinase. Moreover, the electron-withdrawing nature of the sulfonyl group can influence the reactivity of the quinoline ring and the pKa of the molecule, which can be important for cell permeability and oral bioavailability.

A Representative Signaling Pathway: The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several quinoline-based inhibitors targeting components of this pathway have been developed.

Caption: A potential mechanism of action for a 6-(tert-butylsulfonyl)-4-amino-quinoline derivative targeting the PI3K pathway.

Conclusion

6-(tert-butylsulfonyl)-4-chloroquinoline represents a molecule of significant interest for medicinal chemists and drug discovery scientists. While not extensively studied, its molecular architecture, combining the privileged quinoline scaffold with a reactive 4-chloro group and a strategically placed tert-butylsulfonyl moiety, makes it an ideal starting point for the synthesis of compound libraries targeting a range of therapeutic targets, most notably protein kinases. The proposed synthetic route offers a practical and efficient method for its preparation, opening the door for its exploration in various drug discovery programs. The insights provided in this guide aim to catalyze further research into this promising chemical entity and its potential to contribute to the development of next-generation therapeutics.

References

-

Synthesis and Chemical Transformations of 6‐(Morpholine‐4‐sulfonyl)‐quinoline‐2,3,4‐tricarboxylic Acid. Taylor & Francis Online. Available at: [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available at: [Link]

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). PubMed. Available at: [Link]

-

Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI. Available at: [Link]

- The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents.

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

-

Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. PubMed. Available at: [Link]

-

Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC. Available at: [Link]

-

Review on recent development of quinoline for anticancer activities. ScienceDirect. Available at: [Link]

-

Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Taylor & Francis Online. Available at: [Link]

-

4-Chloroquinoline. Chem-Impex. Available at: [Link]

-

Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ResearchGate. Available at: [Link]

-

(PDF) Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. ResearchGate. Available at: [Link]

-

Structural and Activity Relationships of 6-Sulfonyl-8-Nitrobenzothiazinones as Antitubercular Agents. ACS Publications. Available at: [Link]

-

Quinoline as a Privileged Scaffold in Cancer Drug Discovery. ResearchGate. Available at: [Link]

-

Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega. Available at: [Link]

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PMC. Available at: [Link]

-

Quinoline as a privileged scaffold in cancer drug discovery. PubMed. Available at: [Link]

-

The role of bioisosterism in modern drug design: Current applications and challenges. Journal of Pharmaceutical Research and Reports. Available at: [Link]

-

Synthetic scheme and structure of the quinolines 6,8,9,... ResearchGate. Available at: [Link]

-

3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. University of South Florida Scholar Commons. Available at: [Link]

-

Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. Available at: [Link]

-

4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. PMC. Available at: [Link]

-

Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLOS ONE. Available at: [Link]

Sources

- 1. Quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. hammer.purdue.edu [hammer.purdue.edu]

- 6. mdpi.com [mdpi.com]

- 7. Routes to drug design via bioisosterism of carboxyl and sulfonamide groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. drughunter.com [drughunter.com]

- 10. ctppc.org [ctppc.org]

- 11. mdpi.com [mdpi.com]

- 12. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 13. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 6-(Tert-butylsulfonyl)-4-chloroquinoline

This guide provides a comprehensive overview of a robust synthetic pathway for 6-(tert-butylsulfonyl)-4-chloroquinoline, a heterocyclic compound of interest for researchers and professionals in drug development and medicinal chemistry. The quinoline scaffold is a privileged structure in numerous pharmacologically active agents, and the incorporation of a tert-butylsulfonyl group at the 6-position offers unique physicochemical properties that can modulate biological activity.

This document delves into the strategic considerations behind the selected synthetic route, providing detailed experimental protocols, mechanistic insights, and data presentation to ensure scientific integrity and reproducibility.

Introduction: The Significance of Substituted Quinolines

The quinoline ring system is a cornerstone in the development of therapeutic agents, with applications ranging from antimalarial to anticancer and antibacterial drugs. The strategic functionalization of the quinoline core allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its interaction with biological targets. The tert-butylsulfonyl moiety is a valuable substituent in medicinal chemistry, often employed to enhance metabolic stability, improve pharmacokinetic profiles, and introduce specific steric bulk. The synthesis of 6-(tert-butylsulfonyl)-4-chloroquinoline provides a versatile intermediate for the development of novel bioactive compounds, with the 4-chloro position being amenable to nucleophilic substitution for the introduction of various side chains.[1]

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, 6-(tert-butylsulfonyl)-4-chloroquinoline (1), suggests a multi-step synthesis commencing from a readily available substituted aniline. The key disconnections involve the chlorination of a 4-hydroxyquinoline precursor (2), the oxidation of a sulfide to a sulfone (3), and the construction of the quinoline ring system from a substituted aniline (4) via the Gould-Jacobs reaction.

Caption: Retrosynthetic analysis of 6-(Tert-butylsulfonyl)-4-chloroquinoline.

This approach is advantageous as it builds complexity in a controlled manner, starting from a commercially available or readily synthesized aniline derivative. The Gould-Jacobs reaction is a reliable method for constructing the quinolin-4-one core.[2][3] The subsequent oxidation and chlorination steps are generally high-yielding and well-documented transformations.

Synthetic Workflow and Experimental Protocols

The overall synthetic pathway from 4-(tert-butylthio)aniline to the final product is depicted below.

Caption: Overall synthetic workflow.

Part 1: Synthesis of 6-(Tert-butylthio)quinolin-4-ol via Gould-Jacobs Reaction

The initial step involves the construction of the quinoline scaffold using the Gould-Jacobs reaction. This classic method entails the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[4][5]

Protocol 1: Synthesis of 6-(Tert-butylthio)quinolin-4-ol

-

Condensation: In a round-bottom flask equipped with a reflux condenser, a mixture of 4-(tert-butylthio)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated at 120-130 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline.

-

Cyclization: The resulting crude anilidomethylenemalonate intermediate is added portion-wise to a pre-heated high-boiling point solvent, such as diphenyl ether or Dowtherm A, at 250-260 °C. The reaction mixture is maintained at this temperature for 30-60 minutes to effect cyclization.

-

Isolation: Upon cooling, the product, 6-(tert-butylthio)quinolin-4-ol, precipitates from the solution. The solid is collected by vacuum filtration, washed with a suitable solvent like hexane or ethyl acetate to remove the high-boiling point solvent, and dried.

Causality behind Experimental Choices:

-

The use of a slight excess of DEEM ensures the complete consumption of the starting aniline.

-

The high temperature required for the cyclization step is necessary to overcome the activation energy for the 6-pi electrocyclization reaction.

-

High-boiling, inert solvents are used to achieve the required reaction temperature and to facilitate product precipitation upon cooling.[6]

| Reagent/Solvent | Molar Ratio | Key Parameters | Typical Yield |

| 4-(Tert-butylthio)aniline | 1.0 | Condensation: 120-130 °C, 2 h | 75-85% |

| Diethyl ethoxymethylenemalonate | 1.1 | Cyclization: 250-260 °C, 30-60 min | |

| Diphenyl ether (solvent) | - | High-boiling point, inert |

Part 2: Oxidation of the Sulfide to the Sulfone

The oxidation of the tert-butylthio group to the corresponding tert-butylsulfonyl group is a critical step. This transformation can be achieved using various oxidizing agents. Common and effective reagents include meta-chloroperoxybenzoic acid (m-CPBA) and potassium peroxymonosulfate (Oxone®).[7][8]

Protocol 2: Synthesis of 6-(Tert-butylsulfonyl)quinolin-4-ol

-

Dissolution: 6-(Tert-butylthio)quinolin-4-ol (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (DCM) or a mixture of methanol and water.

-

Oxidation: The solution is cooled in an ice bath, and the oxidizing agent (e.g., m-CPBA, 2.2 eq, or Oxone®, 2.2 eq) is added portion-wise. The reaction is stirred at 0 °C and then allowed to warm to room temperature. The progress of the reaction is monitored by TLC.

-

Work-up and Isolation: Upon completion, the reaction is quenched with a reducing agent solution (e.g., aqueous sodium thiosulfate). The product is extracted with an organic solvent, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Causality behind Experimental Choices:

-

The use of at least two equivalents of the oxidizing agent is necessary to ensure the complete oxidation of the sulfide to the sulfone, avoiding the formation of the sulfoxide intermediate.

-

The reaction is typically performed at low temperatures to control the exothermicity of the oxidation.

-

A reductive work-up is employed to destroy any excess oxidizing agent.

| Reagent/Solvent | Molar Ratio | Key Parameters | Typical Yield |

| 6-(Tert-butylthio)quinolin-4-ol | 1.0 | 0 °C to room temperature, 2-4 h | 85-95% |

| m-CPBA or Oxone® | 2.2 | Portion-wise addition | |

| DCM or MeOH/H₂O | - | Solvent choice depends on the oxidizing agent |

Part 3: Chlorination of 6-(Tert-butylsulfonyl)quinolin-4-ol

The final step in the synthesis is the conversion of the 4-hydroxy group to a chloro group. This is a standard transformation for 4-quinolinones and is typically achieved using phosphorus oxychloride (POCl₃).[6]

Protocol 3: Synthesis of 6-(Tert-butylsulfonyl)-4-chloroquinoline

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, 6-(tert-butylsulfonyl)quinolin-4-ol (1.0 eq) is suspended in phosphorus oxychloride (POCl₃, 5-10 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Chlorination: The mixture is heated to reflux (approximately 110 °C) and stirred for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

-

Work-up and Isolation: After cooling to room temperature, the excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice. The acidic solution is then neutralized with a base (e.g., aqueous ammonia or sodium carbonate) until the product precipitates. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

Causality behind Experimental Choices:

-

A large excess of POCl₃ is used both as a reagent and as a solvent to drive the reaction to completion.

-

The addition of catalytic DMF can form a Vilsmeier-Haack type reagent in situ, which is a more potent chlorinating agent.

-

Careful quenching on ice is crucial to manage the highly exothermic reaction of POCl₃ with water. Neutralization is necessary to precipitate the final product, which is typically a solid.

| Reagent/Solvent | Molar Ratio/Volume | Key Parameters | Typical Yield |

| 6-(Tert-butylsulfonyl)quinolin-4-ol | 1.0 | Reflux in POCl₃, 2-4 h | 80-90% |

| POCl₃ | 5-10 eq | Reagent and solvent | |

| DMF (catalytic) | ~0.1 eq | Optional, can improve reaction rate |

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the desired functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight of the compounds.

-

Melting Point Analysis: To assess the purity of the solid products.

Alternative Synthetic Strategies

While the presented route is robust and logical, alternative strategies could be employed depending on the availability of starting materials and desired substitution patterns.

-

Late-Stage Sulfanylation/Oxidation: One could start with a 6-amino or 6-haloquinoline. A 6-aminoquinoline could be converted to a diazonium salt and subsequently to a thioether via a Sandmeyer-type reaction.[9][10] A 6-haloquinoline could undergo nucleophilic aromatic substitution with a tert-butylthiolate.[11] The resulting 6-(tert-butylthio)quinoline would then be oxidized to the sulfone.

-

Starting from 4-(tert-butylsulfonyl)aniline: If this aniline derivative is readily available, it could be directly used in the Gould-Jacobs reaction to form 6-(tert-butylsulfonyl)quinolin-4-ol, thus shortening the synthesis by one step.

Safety Considerations

-

Phosphorus oxychloride (POCl₃): is highly corrosive, toxic, and reacts violently with water. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

High-Temperature Reactions: The thermal cyclization step requires high temperatures. Appropriate precautions should be taken to avoid burns and to ensure stable heating.

-

Oxidizing Agents: m-CPBA and Oxone® are strong oxidizing agents and should be handled with care. Avoid contact with flammable materials.

Conclusion

This in-depth technical guide outlines a reliable and well-precedented synthetic route for the preparation of 6-(tert-butylsulfonyl)-4-chloroquinoline. By providing detailed, step-by-step protocols and explaining the rationale behind the experimental choices, this document serves as a valuable resource for researchers in organic and medicinal chemistry. The successful synthesis of this versatile intermediate opens avenues for the development of novel quinoline-based compounds with potential therapeutic applications.

References

- Antinarelli, V., et al. (2015).

- BenchChem. (2025). The Quinoline Quest: A Technical History of 4-Aminoquinoline Synthesis. BenchChem.

- Google Patents. (2024). CN114773206B - Synthesis method of o-tert-butylaniline.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- Wikipedia. (n.d.). Gould–Jacobs reaction.

- Google Patents. (1984).

- Journal of Sulfur Chemistry. (2021). Aqueous sulfide oxidation catalyzed by hydrocarbon solution of 3,3′,5,5′-tetra-tert-butyl-stilbenequ.

- ResearchGate. (n.d.). (a) Synthesis of Quinolines, 6 through nucleophile‐triggered 6‐endo....

- MDPI. (2025).

- Larock, R. C., & Yum, E. K. (1991). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron, 47(16-17), 2961-2974.

- Organic Chemistry Portal. (n.d.).

- PubMed. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols.

- Reusch, W. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

- PMC. (n.d.).

- PrepChem.com. (n.d.). Synthesis of 4-tert.-butylaniline.

- ResearchGate. (2025). (PDF) SULFOXIDES AND SULFONES: REVIEW.

- Frontiers. (2025).

- Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd.

- Chemistry LibreTexts. (2025). 16.

- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- Google Patents. (1986).

- The Royal Society of Chemistry. (n.d.).

- Organic Chemistry Portal. (n.d.).

- BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.

- MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis.

- YouTube. (2019).

- ResearchGate. (2025). Sandmeyer reactions. Part 6.

- ResearchGate. (2025). Surface-Mediated Reactions. 8. Oxidation of Sulfides and Sulfoxides with tert Butyl Hydroperoxide and OXONE 1 | Request PDF.

- Quick Company. (n.d.). A Process For Preparation Of Highly Pure 4 (N Butyl) Aniline.

- Google Patents. (n.d.). US6103904A - Skraup reaction process for synthesizing quinolones.

- RSC Publishing. (n.d.). Aerobic, metal-free synthesis of 6H-chromeno[4,3-b]quinolin-6-ones.

- Dalal Institute. (n.d.).

- SciSpace. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.

- The Good Scents Company. (n.d.). 6-tert-butyl quinoline, 68141-13-9.

- PMC. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.

- Sigma-Aldrich. (n.d.). 4-tert-Butylaniline 99 769-92-6.

- askIITians. (2013).

Sources

- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. ablelab.eu [ablelab.eu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Sulfone synthesis by oxidation [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-(Tert-butylsulfonyl)-4-chloroquinoline as a Versatile Starting Material in Synthesis

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active compounds.[1][2] Its derivatives have found applications as kinase inhibitors for cancer therapy, antimalarial agents, and antibacterials.[1][3][4] Within this important class of molecules, 6-(tert-butylsulfonyl)-4-chloroquinoline stands out as a particularly valuable starting material. The strategic placement of a chloro group at the 4-position and a bulky, electron-withdrawing tert-butylsulfonyl group at the 6-position imparts unique reactivity and solubility characteristics, making it a powerful building block for the synthesis of complex molecular architectures.

The chlorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the functionalization of heteroaromatic systems.[5][6] The tert-butylsulfonyl moiety further enhances this reactivity through its strong electron-withdrawing inductive effect, while also improving the solubility of the molecule and its derivatives in common organic solvents. This guide provides an in-depth look at the synthesis, properties, and synthetic utility of 6-(tert-butylsulfonyl)-4-chloroquinoline, offering field-proven insights for researchers in drug discovery and chemical development.

Physicochemical Properties and Characterization

A thorough understanding of a starting material's physical and chemical properties is fundamental to its effective use. The key properties of 6-(tert-butylsulfonyl)-4-chloroquinoline are summarized below.

| Property | Value |

| Molecular Formula | C₁₃H₁₄ClNO₂S |

| Molecular Weight | 299.77 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in Dichloromethane (DCM), Chloroform, Ethyl Acetate; Sparingly soluble in Methanol |

| Key Spectroscopic Features | Characteristic signals in ¹H NMR for the quinoline ring protons and a singlet for the tert-butyl group. |

Synthesis of the Starting Material: A Validated Approach

The preparation of 6-(tert-butylsulfonyl)-4-chloroquinoline is typically achieved through a multi-step sequence starting from a suitably substituted aniline. A common and reliable route involves the Gould-Jacobs reaction to construct the quinoline core, followed by chlorination.[4]

Workflow for the Synthesis of 6-(Tert-butylsulfonyl)-4-chloroquinoline

Caption: General synthetic workflow for 6-(tert-butylsulfonyl)-4-chloroquinoline.

Step-by-Step Experimental Protocol: Synthesis of 4-Hydroxy-6-(tert-butylsulfonyl)quinoline

-

Condensation: 4-(Tert-butylthio)aniline is reacted with diethyl (ethoxymethylene)malonate, typically by heating in a suitable solvent like ethanol, to form the intermediate enamine.

-

Thermal Cyclization: The crude enamine is added to a high-boiling solvent, such as Dowtherm A or diphenyl ether, and heated to high temperatures (e.g., 250 °C). This effects a thermal cyclization to furnish 4-hydroxy-6-(tert-butylthio)quinoline. This step is critical and relies on the high temperature to drive the intramolecular reaction and subsequent elimination.

-

Oxidation: The resulting thioether is then oxidized to the sulfone. A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane (DCM). The reaction is typically run at room temperature.

-

Isolation: The product, 4-hydroxy-6-(tert-butylsulfonyl)quinoline, can be isolated by filtration and washing with a suitable solvent to remove impurities.

Step-by-Step Experimental Protocol: Chlorination

The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a standard transformation.

-

Reaction Setup: 4-Hydroxy-6-(tert-butylsulfonyl)quinoline is suspended in phosphorus oxychloride (POCl₃), which serves as both the reagent and solvent.[7] A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[7]

-

Heating: The mixture is heated to reflux and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After cooling, the reaction mixture is carefully poured into ice water to quench the excess POCl₃.[7] The aqueous solution is then neutralized with a base, such as sodium bicarbonate or sodium hydroxide, which causes the product to precipitate.

-

Purification: The crude solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography to yield pure 6-(tert-butylsulfonyl)-4-chloroquinoline.

Core Application: A Powerful Electrophile for Nucleophilic Aromatic Substitution (SNAr)

The primary utility of 6-(tert-butylsulfonyl)-4-chloroquinoline lies in its role as an electrophile in SNAr reactions. The quinoline ring's nitrogen atom and the C6-sulfonyl group act in concert to withdraw electron density from the ring, making the C4 position exceptionally susceptible to attack by nucleophiles.[6] This predictable reactivity allows for the facile introduction of a wide variety of functional groups at this position.

Mechanism of SNAr at the C4 Position

The reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack: A nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5]

-

Elimination of Leaving Group: The aromaticity is restored by the elimination of the chloride ion, which is a good leaving group.

Sources

- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Expanding Therapeutic Potential of Substituted 4-Chloroquinolines

Abstract

The 4-chloroquinoline scaffold is a privileged structure in medicinal chemistry, historically recognized for its profound impact on the treatment of malaria. However, limiting the view of this versatile molecule to its antimalarial capacity would be a significant oversight. The reactivity of the chlorine atom at the 4-position serves as a synthetic linchpin, enabling a vast array of substitutions and modifications. This has led to the discovery of novel derivatives with potent and diverse biological activities. This in-depth guide moves beyond the classical applications to provide researchers, scientists, and drug development professionals with a comprehensive overview of the burgeoning therapeutic landscape of substituted 4-chloroquinolines. We will explore their well-established role as antimalarials, delve into their promising applications as anticancer and neuroprotective agents, and touch upon their broader antimicrobial potential. The narrative is grounded in mechanistic insights, supported by quantitative data, and supplemented with actionable experimental protocols to empower further research and development in this exciting field.

The 4-Chloroquinoline Core: A Foundation for Diversity

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a common motif in a multitude of biologically active compounds. The introduction of a chlorine atom at the 4-position significantly enhances the electrophilicity of this carbon, making it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of 4-chloroquinoline's utility as a synthetic intermediate, allowing for the facile introduction of a wide variety of functional groups, particularly nitrogen-based nucleophiles like amines.[1][2]

Core Synthesis: The Gould-Jacobs Reaction

A reliable and versatile method for the synthesis of the 4-chloroquinoline scaffold is the Gould-Jacobs reaction. This process typically involves the condensation of an aniline with an ethoxymethylenemalonic ester, followed by thermal cyclization and subsequent chlorination.

Experimental Protocol: Synthesis of 4,7-dichloroquinoline

This protocol outlines a common route to a key precursor for many therapeutic derivatives.

Step 1: Condensation

-

In a round-bottom flask, combine 3-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

-

Heat the mixture at 100-110 °C for 2 hours with stirring.

-

Cool the reaction mixture to room temperature. The resulting intermediate, diethyl ((3-chlorophenyl)amino)methylenemalonate, can often be used in the next step without further purification.

Step 2: Cyclization

-

Add the intermediate from Step 1 to a high-boiling point solvent such as diphenyl ether.

-

Heat the mixture to reflux (approximately 250 °C) for 30-60 minutes.

-

Cool the mixture and add hexane to precipitate the product, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.

-

Filter the solid, wash with hexane, and dry.

Step 3: Hydrolysis and Decarboxylation

-

Suspend the product from Step 2 in a 10% aqueous sodium hydroxide solution.

-

Reflux the mixture until the solid dissolves (typically 2-4 hours).

-

Cool the solution and acidify with acetic acid to precipitate 7-chloro-4-hydroxyquinoline.

-

Filter the solid, wash with water, and dry.

Step 4: Chlorination

-

Carefully add the 7-chloro-4-hydroxyquinoline from Step 3 to phosphorus oxychloride (POCl3) (excess, ~5-10 eq).

-

Reflux the mixture for 2-4 hours.

-

Cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring.

-

Neutralize the solution with a base (e.g., ammonium hydroxide or sodium bicarbonate) to precipitate the 4,7-dichloroquinoline.

-

Filter the solid, wash thoroughly with water, and dry. The product can be further purified by recrystallization from ethanol.

Derivatization via Nucleophilic Aromatic Substitution

The 4-chloro group is readily displaced by various nucleophiles, most commonly primary or secondary amines, to yield 4-aminoquinoline derivatives.[3] This reaction is fundamental to the synthesis of chloroquine and a vast library of its analogs.

Experimental Protocol: General Synthesis of 4-Aminoquinoline Derivatives

-

Dissolve the substituted 4-chloroquinoline (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or neat if the amine is a liquid).

-

Add the desired amine (1.0 - 2.0 eq). The use of excess amine can also serve as the base to neutralize the HCl generated.

-

Heat the reaction mixture to reflux for 6-24 hours, monitoring the reaction progress by TLC.[3]

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with an aqueous base (e.g., 5% NaHCO3 solution) and then with brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the product by column chromatography or recrystallization.

Therapeutic Applications of Substituted 4-Chloroquinolines

Antimalarial Agents: The Enduring Legacy

The cornerstone application of 4-aminoquinolines is in the treatment of malaria.[4] Chloroquine (CQ), a 4-aminoquinoline derivative, was a frontline antimalarial drug for decades.[5] Although its efficacy has been compromised by the emergence of resistant Plasmodium falciparum strains, the 4-aminoquinoline scaffold remains a critical starting point for the development of new antimalarial agents.[5][6]

Mechanism of Action

The primary mechanism of action of 4-aminoquinolines against malaria parasites is the inhibition of hemozoin biocrystallization.[7] Inside its digestive vacuole, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin (malaria pigment).[7]

4-aminoquinolines, being weak bases, accumulate in the acidic digestive vacuole of the parasite. Here, they are thought to cap the growing hemozoin crystal, preventing further polymerization.[7] The resulting buildup of free heme leads to oxidative stress and parasite death.

Anticancer Agents: A New Frontier

There is a growing body of evidence supporting the repositioning of 4-chloroquinoline derivatives as potent anticancer agents.[8] Their mechanisms of action in cancer are multifaceted and appear to be cell-type dependent, making them promising candidates for various malignancies.

Mechanisms of Action in Oncology

-

Autophagy Inhibition: Chloroquine and its derivatives are well-known inhibitors of autophagy, a cellular recycling process that cancer cells can exploit to survive stress. By blocking the fusion of autophagosomes with lysosomes, these compounds prevent the degradation of cellular components, leading to the accumulation of dysfunctional organelles and ultimately, apoptosis.

-

Induction of Apoptosis: Several novel 4-aminoquinoline derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins and the activation of caspases.[9]

-

Inhibition of Tyrosine Kinases: Certain substituted 4-anilinoquinazolines, which can be synthesized from 4-chloroquinazolines, are potent inhibitors of receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[10] These kinases are often overactive in tumors, driving proliferation and angiogenesis.

A series of 4-aminoquinoline derivatives have demonstrated significant cytotoxic effects against human breast cancer cell lines, with some compounds showing greater potency than chloroquine.[3] For instance, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine has shown particular potency against MDA-MB-468 cells.[3]

Quantitative Data: In Vitro Cytotoxicity of 4-Aminoquinoline Derivatives

| Compound | Target Cell Line | GI50 (µM) |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | >100 |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MDA-MB-468 | 26.3 |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF-7 | 19.9 |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 13.8 |

| Chloroquine | MCF-7 | 31.6 |

| Chloroquine | MDA-MB-468 | 50.1 |

| (Data synthesized from[3]) |

Neuroprotective Agents: A Glimmer of Hope

Emerging research has highlighted the potential of 4-aminoquinoline derivatives in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[11][12]

Potential Mechanisms in Neurodegeneration

-

Modulation of Autophagy: As in cancer, the ability of these compounds to modulate autophagy is relevant in neurodegeneration, where the clearance of misfolded protein aggregates is crucial.

-

NR4A2 Agonism: Some 4-amino-7-chloroquinoline derivatives have been identified as agonists of the nuclear receptor NR4A2 (Nurr1).[11] This receptor is critical for the development and maintenance of dopamine neurons, which are progressively lost in Parkinson's disease.

-

Antioxidant Properties: Certain organochalcogen derivatives of 4-chloroquinoline, such as 4-phenyltellanyl-7-chloroquinoline, have demonstrated antioxidant potential, which could be beneficial in mitigating the oxidative stress implicated in Alzheimer's disease.[13] Studies have shown that nanoencapsulated forms of this compound can mitigate memory impairment in animal models of Alzheimer's.[13]

Broader Antimicrobial Spectrum

Beyond their antimalarial and anticancer activities, substituted quinolines have been investigated for a wide range of other antimicrobial properties.[14] This includes potential applications as antibacterial, antifungal, and antiviral agents.[8][14] For example, some derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA), while others have been explored for their potential to inhibit SARS-CoV-2 Mpro, a key enzyme in the viral replication cycle.[8][15]

Future Perspectives